molecular formula C10H25NSi2 B14385855 N-(But-3-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine CAS No. 88211-46-5

N-(But-3-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

Cat. No.: B14385855
CAS No.: 88211-46-5
M. Wt: 215.48 g/mol
InChI Key: HOGVAPNZMCIHFT-UHFFFAOYSA-N
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Description

N-(But-3-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is an organosilicon compound with the molecular formula C10H23NSi2 This compound is characterized by the presence of a butenyl group and a trimethylsilyl group attached to a silanamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of but-3-en-1-ylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

But-3-en-1-ylamine+TrimethylchlorosilaneThis compound+HCl\text{But-3-en-1-ylamine} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} But-3-en-1-ylamine+Trimethylchlorosilane→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(But-3-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve nucleophiles such as alkoxides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

N-(But-3-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.

    Biology: The compound can be used in the development of silicon-based biomaterials.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.

    Industry: It is utilized in the production of advanced materials, including silicon-based polymers and coatings.

Mechanism of Action

The mechanism by which N-(But-3-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its incorporation into organic matrices. Additionally, the butenyl group can participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    (But-3-en-1-yl)trimethylsilane: Similar structure but lacks the silanamine core.

    3-Buten-1-yl(trimethyl)silane: Another similar compound with slight structural differences.

Uniqueness

N-(But-3-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is unique due to the presence of both a butenyl group and a trimethylsilyl group attached to a silanamine core. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various applications.

Properties

CAS No.

88211-46-5

Molecular Formula

C10H25NSi2

Molecular Weight

215.48 g/mol

IUPAC Name

N,N-bis(trimethylsilyl)but-3-en-1-amine

InChI

InChI=1S/C10H25NSi2/c1-8-9-10-11(12(2,3)4)13(5,6)7/h8H,1,9-10H2,2-7H3

InChI Key

HOGVAPNZMCIHFT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(CCC=C)[Si](C)(C)C

Origin of Product

United States

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